Carboxylic Acid vs. Non-Carboxylated Analog: Physicochemical Property Differentiation
The target compound (CAS 1007542-01-9) differs fundamentally from its closest structural analog, 1-isopropyl-3,5-dimethyl-1H-pyrazole (CAS 79168-93-7), by the presence of a carboxylic acid group at the 4-position. This substitution confers a distinct pKa value of 3.77 ± 0.10 (predicted) for the target compound , compared to a predicted pKa of 3.34 ± 0.10 for the non-carboxylated analog . The acid moiety enables direct participation in amide coupling and esterification reactions that are inaccessible to the non-carboxylated pyrazole, making the target compound a versatile late-stage diversification handle.
| Evidence Dimension | Acid Dissociation Constant (pKa) and Functional Group Availability |
|---|---|
| Target Compound Data | pKa = 3.77 ± 0.10 (predicted); contains carboxylic acid group for amide coupling |
| Comparator Or Baseline | 1-Isopropyl-3,5-dimethyl-1H-pyrazole (CAS 79168-93-7); pKa = 3.34 ± 0.10 (predicted); no carboxylic acid group |
| Quantified Difference | ΔpKa ≈ +0.43 units; presence vs. absence of –COOH functional group |
| Conditions | Predicted values from chemical property databases |
Why This Matters
The carboxylic acid group provides a chemically orthogonal reaction handle not present in the non-carboxylated analog, enabling distinct synthetic routes and final compound architectures.
